3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline
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Overview
Description
Scientific Research Applications
Pesticide Development
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline: is utilized as an intermediate in the synthesis of the pesticide fluorourea . The compound’s unique structure contributes to the efficacy of fluorourea in pest control by disrupting the growth and reproduction of insects.
Chemical Synthesis
This aniline derivative is a valuable reagent in chemical synthesis. It can undergo etherification to produce complex molecules, serving as a building block for various synthetic pathways .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material due to its well-defined properties, such as boiling point, density, and flash point .
Mechanism of Action
Target of Action
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline is primarily used as an intermediate for the pesticide fluorourea . The primary targets of this compound are the pests that the pesticide fluorourea is designed to eliminate.
Mode of Action
The compound interacts with its targets by being integrated into the synthesis process of the pesticide fluorourea
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of the pesticide fluorourea . The downstream effects of these pathways are related to the efficacy of the pesticide in eliminating pests.
Pharmacokinetics
It’s known that the compound is solid and insoluble in water , which may influence its absorption and distribution.
Result of Action
The molecular and cellular effects of the compound’s action are related to its role as an intermediate in the synthesis of the pesticide fluorourea . The resulting pesticide is designed to effectively eliminate pests.
properties
IUPAC Name |
3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF6NO2/c10-5-3-4(17)1-2-6(5)18-8(12,13)7(11)19-9(14,15)16/h1-3,7H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQYSTOFYBWCDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC(C(OC(F)(F)F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF6NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576660 |
Source
|
Record name | 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline | |
CAS RN |
116714-47-7 |
Source
|
Record name | 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline in the synthesis of novaluron?
A: 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline is a crucial intermediate in the synthesis of novaluron. It reacts with 2,6-difluorobenzoyl isocyanate to yield the final novaluron product. [, ] This reaction is typically the final step in the novaluron synthesis pathway.
Q2: What are the advantages of the synthesis method described for 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline?
A2: The research highlights several advantages of the synthesis method used for producing 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline:
- Readily Available Starting Materials: The synthesis begins with p-nitrophenol, a readily available and inexpensive starting material. []
- Simple Operation: The reaction steps involved are relatively straightforward and do not require complex procedures or equipment. []
- High Yield: The overall yield of the synthesis is reported to be 72.0%, indicating a high efficiency in converting starting materials to the desired product. []
- Environmental Friendliness: The method is considered environmentally friendly due to its relatively low pollution footprint. []
Q3: How is the structure of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline confirmed?
A3: The structure of synthesized 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline is confirmed using a combination of analytical techniques:
- Elemental Analysis: This method confirms the elemental composition of the synthesized compound, ensuring it matches the expected formula. []
- Infrared Spectroscopy (IR): IR spectroscopy provides information about the functional groups present in the molecule, further supporting the structural assignment. []
- Proton Nuclear Magnetic Resonance (1H NMR): 1H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule, enabling the confirmation of the structure and connectivity of the atoms within the compound. []
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